7-(Bromomethyl)benzo[d]thiazole
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Overview
Description
7-(Bromomethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring with a bromomethyl substituent at the 7th position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The bromomethyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)benzo[d]thiazole typically involves the bromination of benzo[d]thiazole derivatives. One common method is the bromination of 7-methylbenzo[d]thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. The use of bromine or NBS as brominating agents in the presence of catalysts and solvents like acetonitrile or dichloromethane is common. These methods are optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 7-methylbenzo[d]thiazole.
Scientific Research Applications
7-(Bromomethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)benzo[d]thiazole involves its reactivity towards nucleophiles, which allows it to form covalent bonds with biological targets. The bromomethyl group acts as an electrophilic center, facilitating the formation of adducts with nucleophilic sites in enzymes and proteins. This interaction can modulate the activity of biological pathways and molecular targets, leading to various biological effects .
Comparison with Similar Compounds
7-Methylbenzo[d]thiazole: Lacks the bromomethyl group, making it less reactive.
2-(Bromomethyl)benzo[d]thiazole: Similar structure but with the bromomethyl group at the 2nd position, leading to different reactivity and applications.
Benzothiazole: The parent compound without any substituents, used as a building block in organic synthesis.
Uniqueness: 7-(Bromomethyl)benzo[d]thiazole is unique due to the presence of the bromomethyl group at the 7th position, which enhances its reactivity and makes it a versatile intermediate in various chemical reactions. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions makes it valuable in the synthesis of diverse bioactive molecules .
Properties
Molecular Formula |
C8H6BrNS |
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Molecular Weight |
228.11 g/mol |
IUPAC Name |
7-(bromomethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2 |
InChI Key |
HIKLCDYXMGPZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)CBr |
Origin of Product |
United States |
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